molecular formula C18H20FN3O3S B2412730 N-(3-fluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 941979-30-2

N-(3-fluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2412730
CAS No.: 941979-30-2
M. Wt: 377.43
InChI Key: YNDCPVWUOIZEGQ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H20FN3O3S and its molecular weight is 377.43. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-fluorophenyl)-2-[[1-(3-hydroxypropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3S/c19-12-4-1-5-13(10-12)20-16(24)11-26-17-14-6-2-7-15(14)22(8-3-9-23)18(25)21-17/h1,4-5,10,23H,2-3,6-9,11H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDCPVWUOIZEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=CC=C3)F)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound with significant potential in medicinal chemistry. Its molecular formula is C18H20FN3O3S, and it has a molecular weight of 377.43 g/mol. The compound is noted for its structural complexity and potential biological activities, particularly in the context of neuroimaging and therapeutic applications.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The presence of the fluorophenyl group suggests potential interactions with neurotransmitter systems, while the cyclopenta[d]pyrimidine moiety may influence its pharmacological properties. Research indicates that compounds with similar structures can modulate signaling pathways involved in neurodegenerative diseases and inflammation.

Neuroimaging Applications

The compound has been identified as a valuable tool in neuroimaging studies, particularly for investigating neurodegenerative disorders. Its fluorine labeling allows for enhanced imaging capabilities using positron emission tomography (PET), making it useful in tracking disease progression and therapeutic responses.

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound exhibit significant activity against various biological targets. For instance, a study highlighted that compounds similar to this compound can inhibit the secretion of key proteins involved in bacterial virulence . This suggests potential applications in antimicrobial therapy.

Case Studies

  • Neurodegenerative Disease Models : In animal models of Alzheimer's disease, compounds structurally related to this compound showed promise in reducing amyloid plaque formation and improving cognitive function .
  • Antimicrobial Activity : A recent study reported that similar thioacetamide derivatives displayed inhibitory effects on bacterial growth in vitro, indicating their potential as novel antibacterial agents .

Summary of Biological Activities

Activity Description Reference
NeuroimagingUseful for studying neurodegenerative disorders via PET imaging
Inhibition of Protein SecretionSignificant inhibition observed in bacterial models
Cognitive ImprovementReduction of amyloid plaques and cognitive enhancement in animal models
Antimicrobial PropertiesDemonstrated inhibitory effects on bacterial growth

Structure-Activity Relationship (SAR)

Structural Feature Biological Activity
Fluorophenyl GroupEnhances interaction with receptors
Cyclopenta[d]pyrimidine MoietyInfluences pharmacokinetics
Thioacetamide LinkagePotential antimicrobial properties

Scientific Research Applications

Structural Characteristics

The molecular formula of N-(3-fluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is C18H20FN3O3SC_{18}H_{20}FN_{3}O_{3}S, with a molecular weight of approximately 377.43 g/mol. The compound features:

  • Fluorophenyl Group : Suggests interactions with neurotransmitter systems.
  • Cyclopenta[d]pyrimidine Moiety : Influences pharmacological properties.
  • Thioether Linkage : Potentially enhances biological activity.

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

  • Compounds with similar structures have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. The specific incorporation of functional groups can enhance these anticancer properties. For instance, studies have reported IC50 values ranging from 5 to 15 µM for related pyrimidine derivatives against human cancer cell lines.

2. Antimicrobial Properties

  • The compound demonstrates significant antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests its potential as an antibiotic agent. In screening studies, derivatives have shown zones of inhibition greater than 15 mm against Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL .

3. Central Nervous System Activity

  • The presence of the hydroxypropyl group may contribute to neuroprotective effects or influence neurotransmitter systems, indicating potential applications in treating neurodegenerative diseases.

Anticancer Efficacy

A study highlighted the effects of pyrimidine derivatives on human cancer cell lines. Results indicated that these compounds could significantly reduce cell viability at low concentrations (as low as 10 µM), suggesting a promising avenue for cancer treatment .

Antimicrobial Screening

In another investigation, derivatives of this compound were tested for their antibacterial properties. The results indicated effective inhibition against common bacterial strains, supporting the potential use of this compound in developing new antimicrobial therapies.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction yields be improved?

A multi-step approach is typically employed, leveraging palladium-catalyzed reductive cyclization for constructing the pyrimidinone core. Key steps include:

  • Thioether formation : Reacting a halogenated pyrimidinone intermediate with a thiol-containing acetamide derivative under basic conditions (e.g., NaH in DMF) .
  • Hydroxypropyl substitution : Introducing the 3-hydroxypropyl group via nucleophilic substitution or Mitsunobu reactions.
  • Yield optimization : Use anhydrous solvents, controlled temperature (reflux in ethanol or THF), and stoichiometric excess of nucleophiles (1.2–1.5 eq). Monitor intermediates via TLC or HPLC .

Q. How can the crystal structure of this compound be resolved using X-ray diffraction?

  • Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by slow evaporation from DMSO/EtOH mixtures.
  • Structure refinement : Employ SHELX software (e.g., SHELXL for refinement) to resolve hydrogen atom positions and thermal displacement parameters. Validate hydrogen bonding using CrystalExplorer for topology analysis .
  • Common pitfalls : Avoid twinned crystals; use PLATON to check for missed symmetry.

Q. What safety protocols are critical during handling?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Avoid oral exposure—seek medical attention immediately if ingested .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to address low yields in the cyclization step?

  • Catalyst screening : Test Pd(OAc)₂, PdCl₂, or Pd(dppf)Cl₂ with ligands like Xantphos or BINAP to enhance reductive cyclization efficiency.
  • Solvent effects : Compare DMF, THF, and toluene for dielectric constant impacts on transition states.
  • DoE approach : Use a factorial design to assess temperature (80–120°C), pressure (ambient vs. sealed tube), and catalyst loading (5–10 mol%) .

Q. What challenges arise in resolving hydrogen bonding networks in its crystal lattice?

  • Directionality : The 3-hydroxypropyl group and acetamide moiety form bifurcated hydrogen bonds, complicating electron density maps. Use Hirshfeld surface analysis to distinguish O–H···O/N interactions from π-π stacking .
  • Disorder : Partial occupancy of the hydroxypropyl chain may require constraints during refinement. Apply "ISOR" and "DELU" commands in SHELXL to model thermal motion .

Q. How should conflicting spectroscopic data (e.g., NMR shifts) between studies be reconciled?

  • Solvent referencing : Confirm chemical shifts are calibrated to TMS (δ = 0 ppm) and solvent peaks (e.g., DMSO-d⁶ at 2.50 ppm).
  • Dynamic effects : Assess tautomerism in the pyrimidinone ring using variable-temperature NMR (VT-NMR) to detect exchange broadening.
  • Comparative analysis : Cross-reference with computed NMR spectra (DFT/B3LYP/6-311+G(d,p)) to validate experimental peaks .

Methodological Resources

  • Synthesis : Palladium-mediated cyclization protocols , recrystallization in ethanol/dioxane .
  • Crystallography : SHELX refinement workflows , graph-set analysis for hydrogen bonds .
  • Safety : OSHA-compliant handling guidelines .

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